Paracentrone

Description

Properties

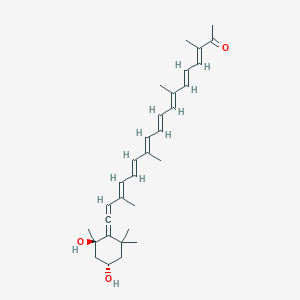

Molecular Formula |

C31H42O3 |

|---|---|

Molecular Weight |

462.7 g/mol |

InChI |

InChI=1S/C31H42O3/c1-23(13-9-10-14-24(2)17-12-18-26(4)27(5)32)15-11-16-25(3)19-20-29-30(6,7)21-28(33)22-31(29,8)34/h9-19,28,33-34H,21-22H2,1-8H3/b10-9+,15-11+,17-12+,23-13+,24-14+,25-16+,26-18+/t20?,28-,31+/m0/s1 |

InChI Key |

DBFXUHLRCRLMIU-CQGPZTBISA-N |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)C)/C=C/C=C(\C)/C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C |

Synonyms |

paracentrone |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of Paracentrone and Related Compounds

Key Findings:

Anti-Inflammatory Activity: this compound and apo-10'-fucoxanthinal suppress LPS-induced overexpression of inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages and adipocytes by modulating MAPK and NF-κB pathways. The allenic bond and epoxide in this compound enhance its interaction with cellular signaling proteins, while their absence in β-apo-8'-carotenal reduces bioactivity .

Membrane Localization and Antioxidant Effects: this compound and peridinin, both containing nonplanar allenic structures, embed within lipid bilayers to inhibit lipid peroxidation. This contrasts with planar carotenoids like astaxanthin, which aggregate outside membranes due to hydrogen bonding and π-π stacking . Peridinin’s asymmetric structure and lack of epoxide make it a more potent antilipoperoxidant than this compound, though both outperform symmetric carotenoids .

Synthetic Accessibility :

- This compound’s synthesis relies on Pd-catalyzed cross-coupling to construct its polyene backbone, whereas peridinin and fucoxanthin require additional tailoring enzymes for hydroxylation and acetylation .

- Julia-Kocienski olefination and Ramberg-Bäcklund rearrangements are employed for structurally distinct compounds like Bafuredin, underscoring the diversity in synthetic approaches for polyenes .

Table 2: Bioactivity Data of Selected Compounds

Mechanistic Insights:

- This compound vs. Apo-10'-fucoxanthinal : Both compounds retain fucoxanthin’s epoxide, but apo-10'-fucoxanthinal’s longer polyene chain may enhance binding to inflammatory mediators .

- This compound vs. Peridinin : Peridinin’s lack of epoxide but higher lipid solubility makes it more effective in quenching reactive oxygen species within membranes .

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

Murakami and colleagues employed a convergent C₂₀ + C₁₁ = C₃₁ strategy, disconnecting paracentrone at the C(15)–C(15′) position to yield two fragments: a C₂₀-allenic triol (3 ) and a C₁₁-trienol (4 ). This approach prioritized modular assembly to streamline stereochemical control.

Synthesis of the C₂₀-Allenic Triol (3 )

The C₂₀ fragment was constructed via a Sonogashira cross-coupling between acetylene 5 and trienyl vinyl iodide 6 , followed by a DIBAL-mediated SN2′ hydride reduction to install the allenic moiety (Scheme 1). Key steps included:

-

Sonogashira Coupling : Pd(PPh₃)₄ and CuI catalyzed the coupling of 5 and 6 in iPr₂NH, yielding 11 in 81% yield with complete stereoretention.

-

DIBAL Reduction : Selective reduction of 11 afforded the C₂₀-allenic triol 3 in 80% yield. Subsequent Dess–Martin periodinane oxidation generated aldehyde 12 (13E:13Z = 10:1), critical for downstream Wittig reactions.

Synthesis of the C₁₁-Trienol (4 )

The C₁₁ fragment was assembled via Stille coupling between dienyl stannane 13 and vinyl bromide 15 , followed by functional group manipulations (Scheme 2). Highlights include:

Final Assembly and Isomerization

Wittig condensation between 12 and 19 under NaH/DME conditions produced a mixture of isomers, which underwent thermal equilibration to favor the all-E isomer (Scheme 3). HPLC purification yielded this compound (1 ) in 61% yield, with spectral data matching natural isolates.

Key Advantages :

-

Convergence : Parallel synthesis of fragments reduced linear steps.

-

Stereochemical Control : Pd-catalyzed couplings ensured retention of double-bond geometry.

Linear C₁₅ + C₁₀ + C₅ + C₁ Strategy (Haugan, 1996)

Fragment Assembly and Oxidation Sequence

Haugan’s synthesis adopted a linear C₁₅ + C₁₀ + C₅ + C₁ approach, leveraging Wittig reactions and allylic oxidations to build the polyene chain (Scheme 4).

C₁₅-Allenic Triol (5 ) to C₃₀-Aldehyde (10 )

Final C₁ Extension and Oxidation

Treatment of 10 with MeLi provided C₃₁-epimeric triols 11 , which were oxidized with MnO₂ to yield this compound (1 ) in 75% yield (Scheme 5). The five-step sequence achieved a 52% overall yield from 5 .

Key Advantages :

-

Modularity : Stepwise elongation simplified intermediate handling.

-

High Yields : Optimized Wittig reactions and oxidations minimized losses.

Comparative Analysis of Synthetic Approaches

Challenges and Innovations in Stereochemical Control

Q & A

Q. What are the standard analytical methods for detecting and quantifying Paracentrone in biological matrices?

this compound’s detection typically employs high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), validated against parameters like sensitivity (limit of detection ≤ 0.1 ng/mL), specificity, and recovery rates (≥85%). Researchers must calibrate instruments using synthetic standards and confirm structural identity via NMR or tandem MS fragmentation patterns . For tissue samples, lipid extraction protocols (e.g., Folch method) are recommended to isolate this compound from complex matrices .

Q. How is this compound biosynthesized from Fucoxanthin, and what factors influence yield?

this compound is derived via enzymatic hydrolysis of Fucoxanthinol (FxOH), a metabolite of Fucoxanthin (Fx). Critical reaction conditions include pH (optimum 6.5–7.5), temperature (37°C for in vitro models), and enzyme activity (e.g., esterases). Yield optimization requires monitoring substrate-to-enzyme ratios and avoiding photodegradation by conducting reactions under inert light .

Advanced Research Questions

Q. How can contradictory findings about this compound’s bioavailability across model organisms be resolved?

Discrepancies often arise from interspecies differences in gut microbiota composition or lipid transport mechanisms. To address this:

- Conduct comparative pharmacokinetic studies using standardized dosing in murine (e.g., KK-Ay mice) and zebrafish models.

- Perform meta-analyses of existing bioavailability data, stratifying results by organism type and experimental conditions (e.g., fed vs. fasted states) .

- Validate findings using isotope-labeled this compound to track absorption pathways .

Q. What experimental designs are robust for studying this compound’s stability under physiological conditions?

- Accelerated stability testing : Incubate this compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C, sampling at intervals (0, 2, 6, 24 hrs) to quantify degradation via HPLC.

- Light/oxygen exposure assays : Use argon-purged vials and amber glassware to isolate degradation factors.

- Statistical modeling : Apply Arrhenius equations to predict shelf-life under varying storage conditions .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

- Protocol standardization : Publish detailed reaction steps (e.g., solvent purity, catalyst concentrations) in alignment with the Beilstein Journal’s guidelines .

- Multi-lab validation : Share synthetic intermediates with independent labs for cross-verification of spectral data (e.g., H NMR, IR).

- Data transparency : Deposit raw chromatograms and spectral files in open-access repositories (e.g., Zenodo) .

Methodological Frameworks

Q. What literature review strategies are effective for integrating this compound studies into novel hypotheses?

- Use systematic review tools (e.g., PRISMA) to map metabolic pathways and identify gaps, focusing on databases like PubMed and SciFinder.

- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure queries, e.g., “In marine diatoms (P), how does light intensity (I) affect this compound yield (O) compared to dark conditions (C)?” .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioactivity studies?

- Fit data to nonlinear regression models (e.g., Hill equation) to estimate EC values.

- Use ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring power analysis (α = 0.05, β = 0.2) justifies sample sizes .

Data Interpretation Challenges

Q. How should researchers resolve spectral ambiguities in this compound characterization?

- Cross-reference C NMR chemical shifts with computational predictions (e.g., DFT calculations).

- Perform 2D NMR (HSQC, HMBC) to confirm connectivity in disputed regions .

Q. What criteria determine whether this compound’s effects are statistically vs. biologically significant?

- Statistical : p < 0.05 with effect sizes (Cohen’s d ≥ 0.8).

- Biological : Relevance to in vivo endpoints (e.g., ≥20% reduction in oxidative stress markers) .

Ethical and Reporting Standards

Q. How should preclinical this compound studies align with NIH guidelines for rigor?

- Report randomization methods, blinding protocols, and inclusion/exclusion criteria.

- Provide raw data for key figures and validate antibodies/assays used in mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.